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molecular formula C12H9BrFNO B8463725 (3-Bromo-2-fluorophenyl)(pyridin-2-yl)methanol

(3-Bromo-2-fluorophenyl)(pyridin-2-yl)methanol

Cat. No. B8463725
M. Wt: 282.11 g/mol
InChI Key: KXEHWWVQAIGOBV-UHFFFAOYSA-N
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Patent
US09242967B2

Procedure details

To a solution of 3-bromo-2-fluorobenzaldehyde (0.250 g, 1.231 mmol) in THF (5.35 mL) cooled to −78° C. was added pyridin-2-ylmagnesium bromide (5.91 mL, 1.478 mmol). The reaction mixture was maintained at −78° C. for at least 1 hr, then allowed to warm to room temperature slowly over 2 hr. The reaction quenched with a saturated aqueous solution of NH4Cl. The reaction mixture was diluted with CH2Cl2. Layers were separated. The aqueous phase was extracted with CH2Cl2 (2×). The organics were combined, dried over Na2SO4, filtered, and concentrated to afford a yellow residue. The crude material was dissolved in a minimal amount CH2Cl2 and chromatographed. Purification of the crude material by silica gel chromatography using an ISCO machine (40 g column, 40 mL/min, 1-40% EtOAc in hexanes over 25 min, tr=16 min) gave the title compound (78 mg, 0.276 mmol, 22.45% yield) as a yellow residue.
Quantity
0.25 g
Type
reactant
Reaction Step One
Name
Quantity
5.35 mL
Type
solvent
Reaction Step One
Quantity
5.91 mL
Type
reactant
Reaction Step Two
[Compound]
Name
crude material
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
22.45%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:3]([F:10])=[C:4]([CH:7]=[CH:8][CH:9]=1)[CH:5]=[O:6].[N:11]1[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=1[Mg]Br>C1COCC1.C(Cl)Cl>[Br:1][C:2]1[C:3]([F:10])=[C:4]([CH:5]([C:12]2[CH:13]=[CH:14][CH:15]=[CH:16][N:11]=2)[OH:6])[CH:7]=[CH:8][CH:9]=1

Inputs

Step One
Name
Quantity
0.25 g
Type
reactant
Smiles
BrC=1C(=C(C=O)C=CC1)F
Name
Quantity
5.35 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
5.91 mL
Type
reactant
Smiles
N1=C(C=CC=C1)[Mg]Br
Step Three
Name
crude material
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature slowly over 2 hr
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The reaction quenched with a saturated aqueous solution of NH4Cl
ADDITION
Type
ADDITION
Details
The reaction mixture was diluted with CH2Cl2
CUSTOM
Type
CUSTOM
Details
Layers were separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with CH2Cl2 (2×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to afford a yellow residue
CUSTOM
Type
CUSTOM
Details
chromatographed
CUSTOM
Type
CUSTOM
Details
Purification of the crude material by silica gel chromatography
CUSTOM
Type
CUSTOM
Details
an ISCO machine (40 g column, 40 mL/min, 1-40% EtOAc in hexanes over 25 min, tr=16 min)
Duration
16 min

Outcomes

Product
Name
Type
product
Smiles
BrC=1C(=C(C=CC1)C(O)C1=NC=CC=C1)F
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.276 mmol
AMOUNT: MASS 78 mg
YIELD: PERCENTYIELD 22.45%
YIELD: CALCULATEDPERCENTYIELD 22.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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